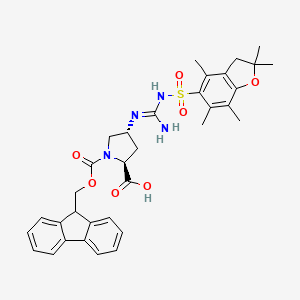

![molecular formula C23H25NO6S B2509248 N-[2-羟基-3-(4-甲氧基苯氧基)丙基]-N-(2-甲氧基苯基)苯磺酰胺 CAS No. 864940-00-1](/img/structure/B2509248.png)

N-[2-羟基-3-(4-甲氧基苯氧基)丙基]-N-(2-甲氧基苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been studied extensively for their potential as enzyme inhibitors, such as carbonic anhydrase inhibitors (CAIs) and kynurenine 3-hydroxylase inhibitors, as well as for their roles in various physiological systems, including the female reproductive system .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with benzenesulfonyl chloride. For example, the synthesis of N-(4-methoxyphenethyl)benzenesulfonamide was achieved by reacting 2-(4-methoxyphenyl)-1-ethanamine with benzenesulfonyl chloride, followed by subsequent reactions with various alkyl/aralkyl halides . Similarly, the synthesis of N-(3-methoxybenzoyl)benzenesulfonamide involved the reaction of benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with potential for disordered benzene rings and various dihedral angles between aromatic groups. For instance, N-(4-methoxyphenyl)benzenesulfonamide exhibits a disordered benzene ring with different occupancy ratios and dihedral angles between the methoxybenzene group and the disordered benzene ring components . The crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide revealed a trigonal crystal system with significant dihedral angles between the two benzene rings .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes. An example is the synthesis of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde . Additionally, benzylation reactions can be performed using benzenesulfonamide derivatives, such as the benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can impact the solubility and hydrogen bonding potential of the compounds. The crystal structure of these compounds often reveals the presence of hydrogen bonds, which can stabilize the crystal lattice . Spectroscopic studies, including IR, NMR, and X-ray diffraction, are commonly used to characterize these compounds and confirm their structures .

科学研究应用

β-O-4键在木质素模型化合物中的断裂机制

T. Yokoyama的研究揭示了β-O-4型木质素模型化合物的酸解机制,该化合物与感兴趣的化合物共享结构基元。该研究揭示了在不同条件下模型化合物的不同反应途径,突显了这类化合物中化学相互作用的复杂性,可能有助于理解N-[2-羟基-3-(4-甲氧基苯氧基)丙基]-N-(2-甲氧基苯基)苯磺酰胺在类似情境中的反应性 (Yokoyama, 2015)。

甲氧基酚的大气反应性

刘长庚等人的研究回顾了甲氧基酚的大气反应性,这些化合物在结构上与目标分子相关,强调它们作为生物质燃烧的示踪剂以及形成二次有机气溶胶的潜力。这项研究可能有助于了解相关化合物的环境影响 (Liu, Chen, & Chen, 2022)。

阿尔茨海默病中的淀粉样成像

A. Nordberg的研究探讨了用于阿尔茨海默病诊断的淀粉样成像配体,这可能与设计或利用类似问题中的酚类化合物进行神经退行性疾病成像或治疗的兴趣相平行。这突显了酚类化合物在生物医学应用中的更广泛潜力 (Nordberg, 2007)。

属性

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6S/c1-28-19-12-14-20(15-13-19)30-17-18(25)16-24(22-10-6-7-11-23(22)29-2)31(26,27)21-8-4-3-5-9-21/h3-15,18,25H,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVZSPGCLLDCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

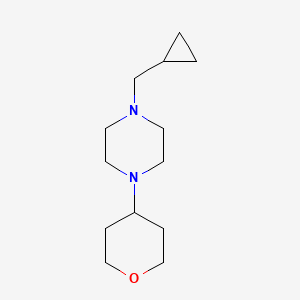

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

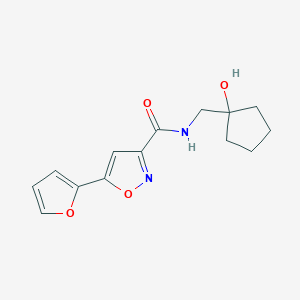

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)

![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)

![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)

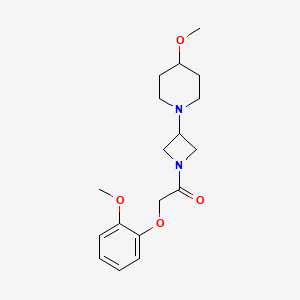

![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)